molecular formula C16H23NO3 B14356497 N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide CAS No. 90257-63-9

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide

Cat. No.: B14356497
CAS No.: 90257-63-9
M. Wt: 277.36 g/mol
InChI Key: PDBFBRVKYUDPTM-UHFFFAOYSA-N
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Description

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide is an organic compound with a complex structure that includes an ethoxy group, a methoxy group, and a prop-1-en-1-yl group attached to a phenyl ring, along with a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide typically involves multiple steps, including the formation of the phenyl ring with the desired substituents and the subsequent attachment of the 2-methylpropanamide group. Common synthetic routes may include:

    Formation of the Phenyl Ring:

    Attachment of the 2-Methylpropanamide Group: This can be achieved through amide bond formation reactions, such as the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The prop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide has various scientific research applications:

    Chemistry: Used as a precursor or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Methoxy-3-ethoxyphenyl]-2-methylpropanamide
  • N-[4-Ethoxy-3-methoxyphenyl]-2-methylpropanamide
  • N-[4-Methoxy-3-ethoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide

Uniqueness

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of ethoxy, methoxy, and prop-1-en-1-yl groups on the phenyl ring, along with the 2-methylpropanamide moiety, differentiates it from other similar compounds and may result in unique reactivity and applications.

Properties

CAS No.

90257-63-9

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-(4-ethoxy-3-methoxy-5-prop-1-enylphenyl)-2-methylpropanamide

InChI

InChI=1S/C16H23NO3/c1-6-8-12-9-13(17-16(18)11(3)4)10-14(19-5)15(12)20-7-2/h6,8-11H,7H2,1-5H3,(H,17,18)

InChI Key

PDBFBRVKYUDPTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)NC(=O)C(C)C)C=CC

Origin of Product

United States

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